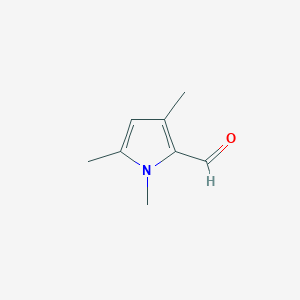

1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

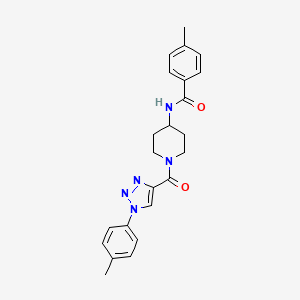

1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde is an organic chemical compound . It has a molecular formula of C8H11NO and a molecular weight of 137.17904 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring with three methyl groups and a carbaldehyde group . The exact 3D structure is not available in the current literature.Aplicaciones Científicas De Investigación

Synthesis of Group 14 5-Metallated Pyrrole-2-carbaldehydes

Researchers have explored the synthesis of new group 14 5-metallated pyrrole-2-carbaldehydes from corresponding pyrrole-2-carbaldehydes. This work showcases the utility of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde in forming complexes with elements like silicon, germanium, and tin, indicating its role in the development of organometallic compounds with potential applications in catalysis and materials science (Denat, Gaspard-Iloughmane, & Dubac, 1992).

Single Molecule Magnets

The compound has found application in the field of molecular magnetism. Specifically, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related derivative, was used as a ligand for the coordination of paramagnetic transition metal ions, leading to the creation of a {Mn(III)25} barrel-like cluster. This complex exhibits single-molecule magnetic behavior, highlighting the potential of pyrrole derivatives in designing new magnetic materials (Giannopoulos et al., 2014).

Oxidative Annulation and Direct Csp3-H to C═O Oxidation

An efficient and practical de novo synthesis of pyrrole-2-carbaldehyde skeletons was developed, featuring oxidative annulation and Csp3-H to C═O oxidation. This methodology, exemplified by the preparation of pyrrole-2-carbaldehyde derivatives from aryl methyl ketones, arylamines, and acetoacetate esters, provides a scalable approach to these compounds with a distinct advantage over traditional methods, avoiding the use of stoichiometric quantities of hazardous oxidants (Wu et al., 2018).

Conversion of Carbohydrates into Pyrrole-2-carbaldehydes

A practical conversion method of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes was developed, showcasing the use of pyrrole derivatives in synthesizing potential intermediates for drugs, food flavors, and functional materials. This conversion process represents a novel application of pyrrole-2-carbaldehydes in the sustainable transformation of biomass into valuable chemical products (Adhikary, Kwon, Chung, & Koo, 2015).

Mecanismo De Acción

Target of Action

This compound is a derivative of pyrrole, which is a nitrogen-containing heterocycle . Pyrrole derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It is known that pyrrole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Propiedades

IUPAC Name |

1,3,5-trimethylpyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-7(2)9(3)8(6)5-10/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHCGLGZSOFCTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C)C=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate](/img/structure/B2887137.png)

![2-(4-(methylsulfonyl)phenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2887140.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2887145.png)

![5-(1,2-dithiolan-3-yl)-N-({4-[(piperidin-1-yl)methyl]phenyl}methyl)pentanamide](/img/structure/B2887148.png)

![(Z)-methyl 2-(2-((2,4-dimethoxybenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2887149.png)

![N-[[3-(4-methylphenyl)-1-adamantyl]methyl]-1-(4-nitrophenyl)methanimine](/img/structure/B2887155.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-pentoxybenzamide](/img/structure/B2887156.png)

![8-Ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2887157.png)

![4-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2887158.png)